molecular formula C12H18ClNO2 B1330043 Butylsympathon CAS No. 28836-20-6

Butylsympathon

Cat. No. B1330043
CAS RN: 28836-20-6
M. Wt: 243.73 g/mol
InChI Key: CGKWVBXPIYSYAY-UHFFFAOYSA-N
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Description

Butylsympathon is a novel, synthetic compound that has been developed for use in laboratory experiments. It is a type of organosilicon compound, which is composed of carbon and silicon atoms, and is the first of its kind to be developed for laboratory use. It has a wide range of applications in the laboratory, including its use in biochemical and physiological experiments.

Scientific Research Applications

Physiological Activity of Parasympatholytic Drugs

  • Study Focus : Investigating the activity of orally administered parasympatholytic drugs, using hyoscine-N-butylbromide as an example.
  • Key Findings : Hyoscine-N-butylbromide shows a local effect on the gut wall and therapeutic effects on muscular organs, even at low blood levels. It demonstrates specific binding capacity and reactivity to the smooth musculature, indicating its potential for specific therapeutic action in these areas (Reichel, 1976).

Butyrate Biosynthesis in Engineering

  • Study Focus : Exploring the biosynthesis of 1,4-butanediol (BD) in engineered bacteria.
  • Key Findings : The study presents a de novo pathway for BD biosynthesis, emphasizing the synergy between synthetic biology and metabolic engineering. It signifies the potential for butylsympathon derivatives in industrial chemical production (Liu & Lu, 2015).

Neurogenic Bladder Function Treatment

  • Study Focus : Examining the effect of hyoscine-N-butylbromide in treating spastic neurogenic bladder function.
  • Key Findings : Hyoscine-N-butylbromide significantly increased bladder capacity while decreasing the degree of spasm. This points to its potential use in treating conditions related to abnormal bladder function (Wolters et al., 2008).

Treatment of Renal Colic

  • Study Focus : Investigating the effects of parasympatholytic drugs like hyoscine butylbromide on renal colic.
  • Key Findings : The study shows that while hyoscine butylbromide does not impact upper urinary tract dynamics, other drugs in the same class can reduce renal pelvic pressure, indicating the nuanced role of these drugs in pain management (Zwergel et al., 1998).

Oral Surgery Applications

  • Study Focus : Using butyl cyanoacrylate as a periodontal and surgical dressing in oral surgery.
  • Key Findings : This study highlights butyl cyanoacrylate's effectiveness as a periodontal dressing due to its hemostatic properties and ease of application. It also helps reduce postoperative pain and accelerate the healing process, showcasing the application of butyl compounds in dental surgeries (Bhaskar et al., 1966).

properties

IUPAC Name

2-(butylamino)-1-(4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;/h4-7,13-14H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKWVBXPIYSYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)C1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183023
Record name Butylsympathon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylsympathon

CAS RN

28836-20-6
Record name Butylsympathon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028836206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylsympathon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYLAMINO-4'-HYDROXYACETOPHENONE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Dirner, K Thuránszky, G Szeghy - Acta Physiologica Academiae …, 1957 - europepmc.org
[Pharmacological effects of butylsympathon]. - Abstract - Europe PMC … [Pharmacological effects of butylsympathon]. …
Number of citations: 1 europepmc.org
S Biró, AGB Kovách - Neurohumoral and Metabolic Aspects of Injury …, 1973 - Springer
… Changes in capillary filtration coefficient during hemorrhage and after treatment with Butylsympathon were studied. This coefficient is known to indicate the actual state of the …
Number of citations: 1 link.springer.com
H Schmitt, G Fournadjiev, MH Schmitt - European Journal of Pharmacology, 1970 - Elsevier
2-(2,6-Dimethylphenylamino)-4-H-5,6-dihydro-1,3-thiazin (Bayer 1470) produced short-lasting hypertension followed by long-lasting hypotension and a reduced heart rate in dogs, cats, …
Number of citations: 75 www.sciencedirect.com
F Széchenyi - Orvosi hetilap, 1966 - pubmed.ncbi.nlm.nih.gov
[A new spasmolytic: Butylsympathon (BON)] [A new spasmolytic: Butylsympathon (BON)] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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